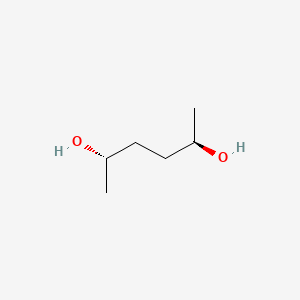
(2~{S},5~{R})-hexane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2~{S},5~{R})-Hexane-2,5-diol is a chiral diol with two hydroxyl groups located at the second and fifth positions of a hexane chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique stereochemistry and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2~{S},5~{R})-hexane-2,5-diol typically involves stereoselective reduction of corresponding diketones or diesters. One common method is the reduction of (2~{S},5~{R})-hexane-2,5-dione using sodium borohydride (NaBH4) in methanol at room temperature. The reaction proceeds with high stereoselectivity, yielding the desired diol in good yield.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of hexane-2,5-dione using a chiral catalyst to ensure the correct stereochemistry. This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2~{S},5~{R})-Hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Hexane-2,5-dione or hexane-2,5-dicarboxylic acid.
Reduction: Hexane.
Substitution: 2,5-dihalohexane.
Applications De Recherche Scientifique
(2~{S},5~{R})-Hexane-2,5-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2~{S},5~{R})-hexane-2,5-diol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce enantioselectivity in reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- (2~{R},5~{S})-Hexane-2,5-diol
- (2~{S},5~{S})-Hexane-2,5-diol
- (2~{R},5~{R})-Hexane-2,5-diol
Comparison: (2~{S},5~{R})-Hexane-2,5-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, it may exhibit different physical properties, such as melting point and solubility, and different biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H14O2 |
|---|---|
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
(2R,5S)-hexane-2,5-diol |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
OHMBHFSEKCCCBW-OLQVQODUSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C)O)O |
SMILES canonique |
CC(CCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


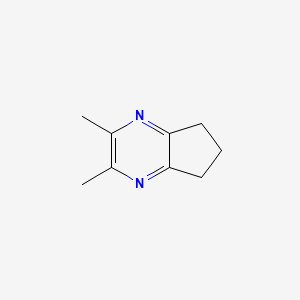
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
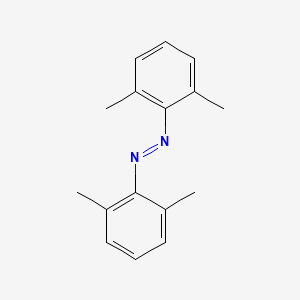
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
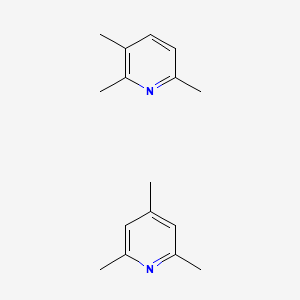
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
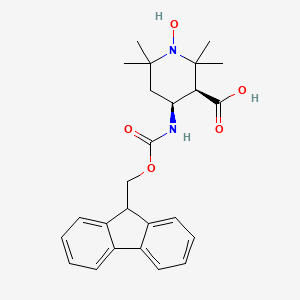
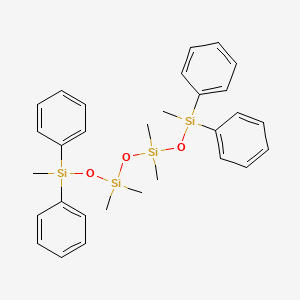
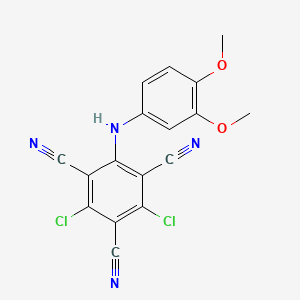
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
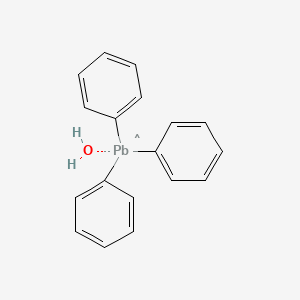
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
